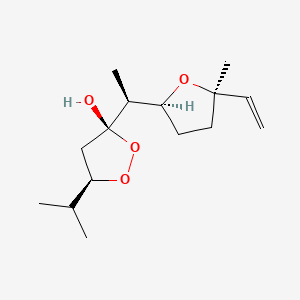
1,2-Dioxolan-3-ol, 3-(1-(5-ethenyltetrahydro-5-methyl-2-furanyl)ethyl)-5-(1-methylethyl)-, (3R-(3alpha,3(S*(2S*,5R*)),5alpha))-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dioxolan-3-ol, 3-(1-(5-ethenyltetrahydro-5-methyl-2-furanyl)ethyl)-5-(1-methylethyl)-, (3R-(3alpha,3(S*(2S*,5R*)),5alpha))- is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound features a dioxolane ring, which is known for its stability and reactivity, making it a valuable intermediate in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dioxolan-3-ol, 3-(1-(5-ethenyltetrahydro-5-methyl-2-furanyl)ethyl)-5-(1-methylethyl)-, (3R-(3alpha,3(S*(2S*,5R*)),5alpha))- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the dioxolane ring through cyclization of appropriate precursors.
Functional Group Transformations: Introduction of the ethyl, isopropyl, and furan groups through various functional group transformations.
Industrial Production Methods
Industrial production methods may involve:
Batch Processing: Utilizing batch reactors for controlled synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors for large-scale production, ensuring consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dioxolan-3-ol, 3-(1-(5-ethenyltetrahydro-5-methyl-2-furanyl)ethyl)-5-(1-methylethyl)-, (3R-(3alpha,3(S*(2S*,5R*)),5alpha))- can undergo various chemical reactions, including:
Oxidation: Conversion of alcohol groups to carbonyl compounds.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical studies or as a building block for bioactive molecules.
Medicine: Exploration of its pharmacological properties and potential therapeutic uses.
Industry: Use in the production of polymers, resins, or other industrial chemicals.
Mécanisme D'action
The mechanism of action of this compound would involve its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dioxolane: A simpler analog with similar ring structure.
Furan Derivatives: Compounds containing the furan ring, which may exhibit similar reactivity.
Isopropyl Alcohol Derivatives: Compounds with isopropyl groups that may share similar chemical properties.
Propriétés
Numéro CAS |
108905-94-8 |
|---|---|
Formule moléculaire |
C15H26O4 |
Poids moléculaire |
270.36 g/mol |
Nom IUPAC |
(3R,5R)-3-[(1S)-1-[(2S,5R)-5-ethenyl-5-methyloxolan-2-yl]ethyl]-5-propan-2-yldioxolan-3-ol |
InChI |
InChI=1S/C15H26O4/c1-6-14(5)8-7-12(17-14)11(4)15(16)9-13(10(2)3)18-19-15/h6,10-13,16H,1,7-9H2,2-5H3/t11-,12-,13+,14-,15+/m0/s1 |
Clé InChI |
CRIBSZOVFGDJBC-SBJFKYEJSA-N |
SMILES isomérique |
C[C@@H]([C@@H]1CC[C@](O1)(C)C=C)[C@]2(C[C@@H](OO2)C(C)C)O |
SMILES canonique |
CC(C)C1CC(OO1)(C(C)C2CCC(O2)(C)C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


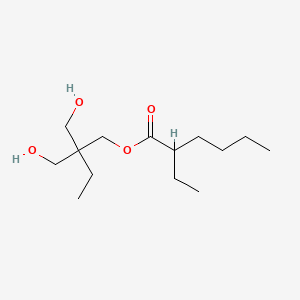
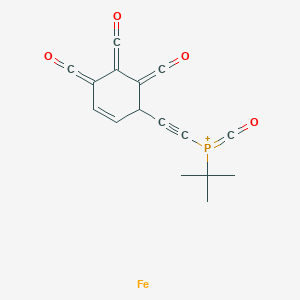
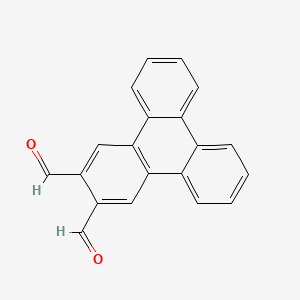
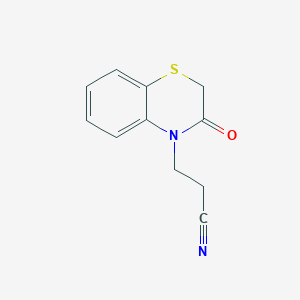
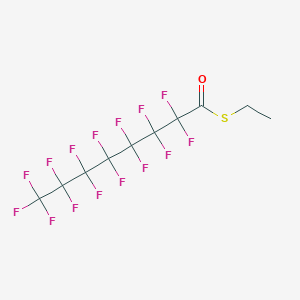
![Phenol, 2,6-dibromo-4-[[(2-hydroxyphenyl)methylene]amino]-](/img/structure/B14320971.png)
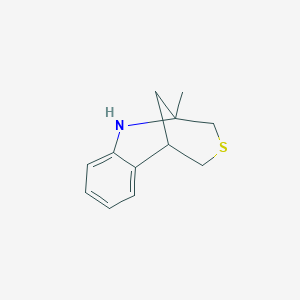
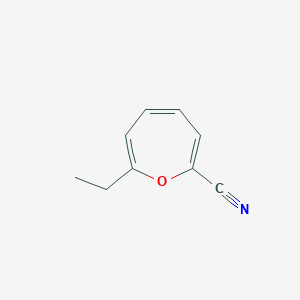


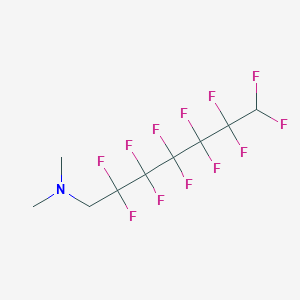

![N-[Cyclohexyl(phenyl)methyl]-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide](/img/structure/B14321020.png)
![3-Phenyl-3-[(propan-2-yl)oxy]propane-1,2-diol](/img/structure/B14321024.png)
